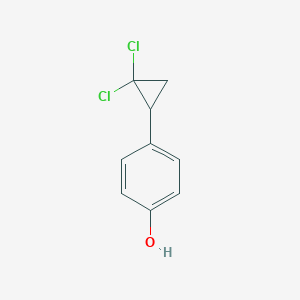

4-(2,2-二氯环丙基)苯酚

概述

描述

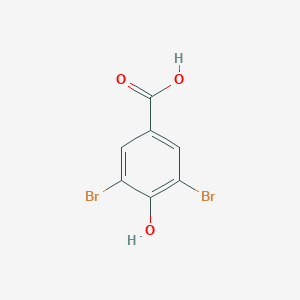

“4-(2,2-Dichlorocyclopropyl)phenol” is an aromatic phenol compound. It has a molecular formula of C9H8Cl2O and is used in a variety of biochemical and physiological applications. It is also an intermediate of Ciprofibrate, which is a hypolipemic agent .

Synthesis Analysis

The synthesis of a similar compound, 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, has been accomplished using a cyclopropanation process and Response Surface Methodology . This methodology was used to determine the optimal conditions for the cyclopropanation reaction of eugenol .Physical And Chemical Properties Analysis

“4-(2,2-Dichlorocyclopropyl)phenol” is a nearly white crystalline powder . It has a molecular weight of 203.065 Da .科学研究应用

生化研究

4-(2,2-二氯环丙基)苯酚: 被用于生化研究,特别是在研究细菌降解氯酚方面 . 该化合物是理解氯酚分解的代谢途径和酶促反应的模型,氯酚因其环境持久性和潜在毒性而受到重视。

医药开发

在医药研究中,4-(2,2-二氯环丙基)苯酚作为更复杂分子的前体或中间体具有潜在价值 . 独特的结构可以用于创造新的药理活性化合物。

材料科学

该化合物的性质在材料科学中引起兴趣,用于开发具有特定特性的新材料,例如增强耐久性或化学耐受性 . 研究人员可能研究将4-(2,2-二氯环丙基)苯酚掺入聚合物或涂层中,以利用其氯化苯酚部分。

环境科学

4-(2,2-二氯环丙基)苯酚: 可用于环境科学研究中,以研究各种生态系统中氯化化合物的降解 . 了解其行为和分解可以为污染控制和生物修复工作提供策略。

工业应用

该化合物因其防腐性能而被用于工业应用。 它可用于木材和皮革处理的配方,提供抗微生物生长的保护 . 在此类应用中的有效性和安全性是正在进行的研究领域。

分析化学

在分析化学中,4-(2,2-二氯环丙基)苯酚是开发新分析方法和参考标准的关注点 . 由于其明确的性质和稳定性,它可用于校准仪器或用作定量分析中的标准品。

作用机制

Target of Action

It is known that phenolic compounds often interact with proteins and enzymes, disrupting their function .

Mode of Action

Phenolic compounds typically exert their effects by interacting with cellular proteins, potentially altering their structure and function .

Biochemical Pathways

Phenolic compounds are known to interfere with various cellular processes, including enzyme activity and membrane function .

Result of Action

Phenolic compounds can cause a variety of effects at the cellular level, including disruption of membrane integrity, inhibition of enzyme activity, and interference with cellular signaling .

安全和危害

The safety data sheet for a similar compound, “P-(2,2-Dichlorocyclopropyl)phenol”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4-(2,2-dichlorocyclopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIUDLMOJNKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557649 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52179-26-7 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

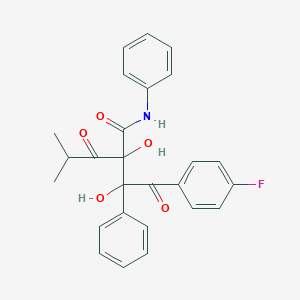

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

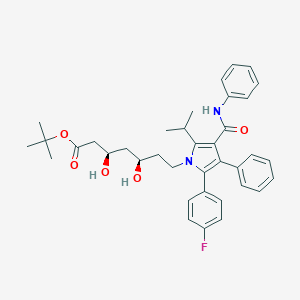

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

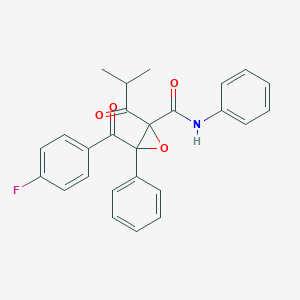

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(2,2-Dichlorocyclopropyl)phenol be found in the body after taking ciprofibrate?

A1: Based on the research conducted on the metabolism of ciprofibrate, 4-(2,2-Dichlorocyclopropyl)phenol was not detected in the urine of volunteers after they were administered ciprofibrate. [] The study suggests that this compound is not formed through enzymatic cleavage of ciprofibrate in the body. Instead, it's likely an artifact produced during analysis under specific conditions.

Q2: How is 4-(2,2-Dichlorocyclopropyl)phenol artificially produced?

A2: Research indicates that 4-(2,2-Dichlorocyclopropyl)phenol can be generated artificially as an artifact during analysis. This can occur when the analysis involves strong acids or high temperatures, leading to the formation of this compound through processes like acid hydrolysis or thermolysis. []

Q3: Are there alternative methods to synthesize 4-(2,2-Dichlorocyclopropyl)phenol?

A3: Yes, research highlights the successful synthesis of 4-(2,2-Dichlorocyclopropyl)phenol using phase-transfer catalysis. [] This method offers a potentially more controlled and efficient approach compared to the conditions that lead to its formation as an artifact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)